1-Fluoro-3-(perfluorophenyl)naphthalene
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Overview
Description
1-Fluoro-3-(perfluorophenyl)naphthalene is an organofluorine compound with the molecular formula C16H6F6 and a molecular weight of 312.21 g/mol . It is a derivative of naphthalene, where one hydrogen atom is replaced by a fluorine atom and another by a perfluorophenyl group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-Fluoro-3-(perfluorophenyl)naphthalene typically involves the following steps:
Diazotization Reaction: The process begins with the diazotization of 1-naphthylamine using nitrous acid or nitrite in an acidic medium to form a diazonium salt
Coupling Reaction: Finally, the perfluorophenyl group is introduced through a coupling reaction with a perfluorophenyl halide under specific conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Fluoro-3-(perfluorophenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom, which activates the aromatic ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often utilizing palladium or nickel catalysts.
Common reagents used in these reactions include strong acids, bases, and various fluorinating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-3-(perfluorophenyl)naphthalene has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Fluoro-3-(perfluorophenyl)naphthalene exerts its effects involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in specific chemical reactions. The perfluorophenyl group further contributes to its unique properties, enabling interactions with electron-deficient or electron-rich species .
Comparison with Similar Compounds
1-Fluoro-3-(perfluorophenyl)naphthalene can be compared with other similar compounds such as:
1-Fluoronaphthalene: This compound lacks the perfluorophenyl group, making it less reactive and less stable compared to this compound.
Perfluoro-1,1′-biphenyl: This compound has two perfluorophenyl groups, making it more electron-deficient and reactive towards anions.
The uniqueness of this compound lies in its balanced reactivity and stability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C16H6F6 |
---|---|
Molecular Weight |
312.21 g/mol |
IUPAC Name |
1-fluoro-3-(2,3,4,5,6-pentafluorophenyl)naphthalene |
InChI |
InChI=1S/C16H6F6/c17-10-6-8(5-7-3-1-2-4-9(7)10)11-12(18)14(20)16(22)15(21)13(11)19/h1-6H |
InChI Key |
LCZXXMWLSQNTMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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